

Application Notes and Protocols for OD1 Peptide in Patch Clamp Electrophysiology

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the **OD1** peptide, a potent scorpion toxin, in patch clamp experiments to study voltage-gated sodium channels (Nav). **OD1** is a valuable tool for investigating the role of specific Nav subtypes in neuronal excitability and pain pathways.

Introduction to **OD1** Peptide

OD1 is a peptide toxin originally isolated from the venom of the scorpion Odonthobuthus doriae.[1][2][3][4] It acts as a potent modulator of several voltage-gated sodium channels, with a particularly high affinity for Nav1.7, Nav1.4, and Nav1.6.[1][5] The primary mechanism of action of **OD1** is the inhibition of fast inactivation of these channels, leading to a prolonged sodium current.[1][5][6] This property makes **OD1** a powerful tool for studying the kinetic properties of Nav channels and for screening potential analgesic compounds that target Nav1.7.

Mechanism of Action

OD1 is classified as an α -scorpion toxin. It binds to site 3 on the voltage-gated sodium channel, which is located on the extracellular loop connecting the S3 and S4 segments of domain IV. This binding slows down the inactivation process, resulting in a persistent sodium current.[6] This sustained influx of sodium ions can lead to membrane depolarization and an increase in neuronal excitability.



Quantitative Data Summary

The following table summarizes the reported effects of **OD1** on various voltage-gated sodium channel subtypes. This data has been compiled from multiple studies to provide a clear overview for experimental design.

Nav Subtype	EC50 (nM)	Key Effects	Cell Type	Reference
hNav1.7	4.5 - 7	Potent inhibition of fast inactivation, increase in peak current, induction of persistent current.	CHO cells, Xenopus oocytes	[1][5]
hNav1.4	10	Inhibition of fast inactivation, hyperpolarizing shift in activation.	Xenopus oocytes	[1][5]
rNav1.6	30 - 47	Inhibition of fast inactivation, hyperpolarizing shift in activation.	Xenopus oocytes	[1][5]
rNav1.3	1127 (>100 nM)	Weak inhibition of fast inactivation.	Xenopus oocytes	[1]
rNav1.2	> 5000	No significant effect.	Xenopus oocytes	[1][3][4]
rNav1.5	> 1000	Weakly affected.	Xenopus oocytes	[1][3][4]
rNav1.8	> 2000	Not affected.	Xenopus oocytes	[1]
mHippoE-14	710	Increased peak INa amplitude.	Hippocampal neurons	[2]



Experimental Protocols Reconstitution and Storage of OD1 Peptide

- Reconstitution: OD1 peptide is typically supplied in lyophilized form. Reconstitute the peptide
 in high-purity water or a suitable buffer (e.g., PBS) to a stock concentration of 100 μM or 1
 mM. To ensure complete dissolution, gently vortex the vial.
- Aliquoting: Aliquot the reconstituted peptide into smaller volumes to avoid repeated freezethaw cycles, which can degrade the peptide.
- Storage: Store the stock solution and aliquots at -20°C or -80°C for long-term stability. For daily use, a fresh aliquot can be thawed and kept at 4°C for a few days.

Whole-Cell Patch Clamp Protocol for Assessing **OD1**Effects

This protocol is designed for recording sodium currents from cultured cells (e.g., CHO or HEK cells stably expressing a specific Nav subtype, or primary neurons).

1. Cell Preparation:

- Plate cells on glass coverslips at an appropriate density to allow for isolated single cells for patching.
- Allow cells to adhere and grow for 24-48 hours before the experiment.

2. Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.
 Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Using CsF in the internal solution helps to block potassium channels and isolate sodium currents).
- 3. Patch Clamp Recording:



- Transfer a coverslip with cells to the recording chamber on the microscope stage.
- Perfuse the chamber with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the internal solution.
- Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -100 mV to ensure all sodium channels are in the closed state.

4. Data Acquisition:

- Record baseline sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).
- Allow sufficient time between pulses (e.g., 5-10 seconds) for the channels to recover from inactivation.

5. Application of **OD1**:

- Prepare the desired concentration of OD1 in the external solution. A starting concentration of 10-100 nM is recommended for Nav1.7.
- Perfuse the cell with the OD1-containing external solution.
- Continuously monitor the sodium current during the application of the peptide. The effect of
 OD1 is typically rapid, occurring within a few minutes.
- Once a steady-state effect is reached, record the sodium currents again using the same voltage protocol as for the baseline.

6. Data Analysis:

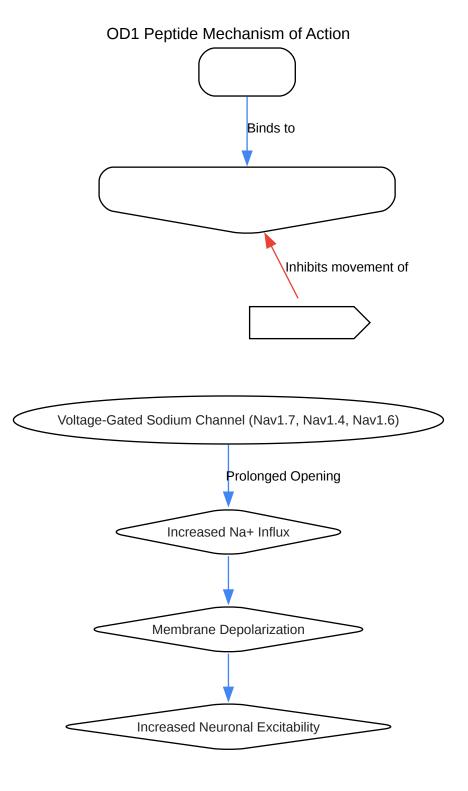
Measure the peak inward current at each voltage step before and after OD1 application.



- Analyze the inactivation kinetics by fitting the decay phase of the current with an exponential function.
- Construct current-voltage (I-V) relationships and steady-state inactivation curves to quantify the effects of **OD1**.

Signaling Pathway and Experimental Workflow Diagrams



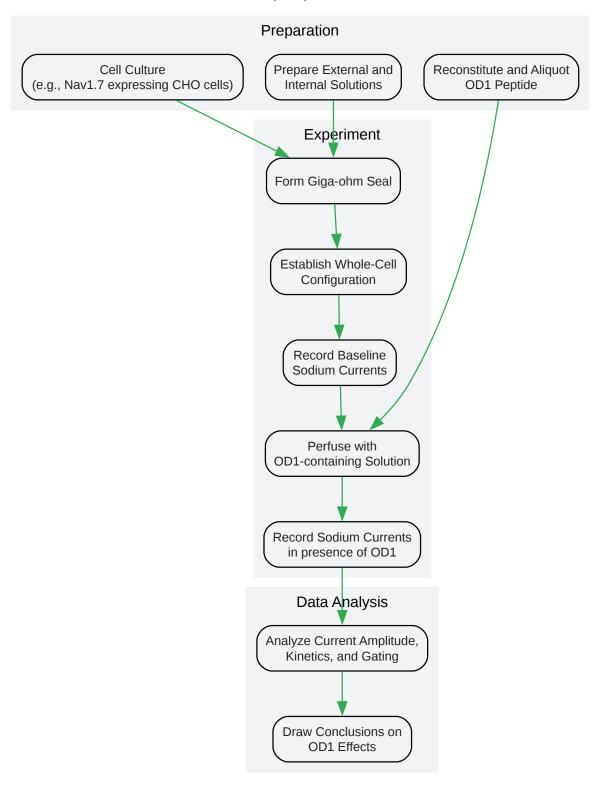


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Caption: Mechanism of **OD1** action on Nav channels.



OD1 Patch Clamp Experimental Workflow



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Caption: Workflow for **OD1** patch clamp experiments.



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